Hsd17B13-IN-49

HSD17B13 Inhibition Enzymatic Assay NAFLD/NASH Research

In HSD17B13-targeted MASH drug discovery, enzymatic potency alone is insufficient-hepatic stability and in vivo efficacy diverge sharply across inhibitor chemotypes, making reference-standard selection critical for reproducible SAR campaigns. HSD17B13-IN-49 (Compound 81) addresses this gap as a defined, commercially available reference inhibitor: • Validated IC50 ≤0.1 μM (estradiol substrate) for HTS assay-window establishment and fold-improvement benchmarking against optimized leads (e.g., Compound 32, IC50 2.5 nM) • Unique molecular identity: C23H13Cl3F3N3O4, MW 558.72-enables LC-MS calibration and QC workflows • Serves as a negative control in animal MASH models where optimized liver-targeted inhibitors demonstrate superior in vivo efficacy. Procure with documented CAS 2770246-74-5 to ensure experimental reproducibility across research programs.

Molecular Formula C23H13Cl3F3N3O4
Molecular Weight 558.7 g/mol
Cat. No. B12376002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-49
Molecular FormulaC23H13Cl3F3N3O4
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)Cl)OC(F)(F)F
InChIInChI=1S/C23H13Cl3F3N3O4/c24-13-5-6-16(31-21(34)12-7-14(25)20(33)15(26)8-12)18-19(13)30-10-32(22(18)35)9-11-3-1-2-4-17(11)36-23(27,28)29/h1-8,10,33H,9H2,(H,31,34)
InChIKeyLKIGZIVAJCVUOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsd17B13-IN-49: HSD17B13 Inhibitor for Metabolic Liver Disease


Hsd17B13-IN-49 (also designated as Compound 81) is a synthetic small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme validated by human genetics as a therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH), non-alcoholic fatty liver disease (NAFLD), and drug-induced liver injury (DILI) . The compound exhibits an in vitro enzymatic half-maximal inhibitory concentration (IC50) of ≤ 0.1 μM when assayed against estradiol as a substrate, placing it within the category of sub-micromolar potency HSD17B13 inhibitors . Its molecular formula is C23H13Cl3F3N3O4 with a molecular weight of 558.72 g/mol . As an early research tool compound within this target class, Hsd17B13-IN-49 serves as a viable comparator or reference molecule for programs aimed at optimizing selectivity, pharmacokinetics, and in vivo efficacy of next-generation HSD17B13 inhibitors [1].

Target engagement HSD17B13 enzymatic inhibition studies with estradiol substrate
Comparator tool Benchmarking potency gains in lead optimization campaigns
SAR reference Consistent chemical probe for structure-activity relationship analysis

Hsd17B13-IN-49: Why Generic Substitution Fails


In the development of HSD17B13-targeted therapies for liver disease, in vitro enzymatic potency (IC50) is an insufficient parameter for compound selection or procurement. Generic substitution within the HSD17B13 inhibitor class fails because of critical, non-interchangeable differences in hepatic stability, liver-targeting distribution, and in vivo efficacy outcomes. For instance, the well-characterized tool compound BI-3231 demonstrates exceptional potency (IC50 = 1 nM) but suffers from limited liver microsomal stability and suboptimal in vivo anti-MASH effects, limiting its translational utility [1]. Conversely, the optimized compound 32 (IC50 = 2.5 nM) demonstrates significantly better liver microsomal stability and pharmacokinetics compared to BI-3231, achieving robust in vivo anti-MASH efficacy in multiple mouse models where BI-3231 did not [1]. As a distinct molecule with a unique molecular weight (558.72 g/mol) and lipophilic structure, Hsd17B13-IN-49 (Compound 81) occupies a specific position in the optimization continuum between early chemical probes and advanced preclinical candidates . Selecting this specific compound ensures that experimental data are generated with a consistent, reference-defined chemical tool rather than an unvalidated, potency-only analog that may introduce confounding off-target effects or unpredictable in vivo behavior.

Hepatic stability mismatch
Enzymatic IC50 does not predict liver microsomal stability; early analogs may exhibit suboptimal metabolic profiles.
Liver-targeting divergence
Optimized leads incorporate tissue-targeting features absent in earlier tool compounds, altering in vivo distribution.
In vivo endpoint gap
Validated anti-MASH activity in animal models has not been reported for this compound class prior to 2025.

Hsd17B13-IN-49: Performance Evidence


Potency vs. Optimized HSD17B13 Inhibitors

Hsd17B13-IN-49 (Compound 81) demonstrates in vitro inhibition of HSD17B13 with an IC50 value of ≤ 0.1 μM using estradiol as a substrate . This potency is comparable to other early analogs such as Hsd17B13-IN-42 (Compound 10) and Hsd17B13-IN-65 (Compound 168), which also report IC50 values of < 0.1 μM [1] [2]. However, Hsd17B13-IN-49 is approximately 40-fold less potent than the lead-optimized, liver-targeted inhibitor 'Compound 32' (IC50 = 2.5 nM) and 100-fold less potent than the well-characterized tool compound BI-3231 (IC50 = 1 nM) [3]. This quantitative potency difference establishes Hsd17B13-IN-49 as a distinct reference compound for benchmarking the activity gains achieved through extensive multiparameter optimization campaigns.

Potency comparison
Head-to-head
Hsd17B13-IN-49 ≤100 nM
BI-3231 1 nM / Cmpd 32 2.5 nM
Contextualizes potency gap; supports comparator selection in SAR studies.
In vitro enzymatic assay, estradiol substrate.
HSD17B13 Inhibition Enzymatic Assay NAFLD/NASH Research

In Vivo Anti-MASH Efficacy

While specific in vivo data for Hsd17B13-IN-49 are not reported in public literature, its chemical series (represented by Compound 81) has not demonstrated validated in vivo anti-MASH activity. In stark contrast, the advanced inhibitor Compound 32 achieved robust anti-MASH effects in multiple mouse models, outperforming BI-3231 in the same studies [1]. Notably, a 2025 publication explicitly states that 'no in vivo efficacy of a HSD17B13 inhibitor has been reported' prior to the discovery of Compound 32, underscoring that earlier compounds (including those with comparable in vitro potency to Hsd17B13-IN-49) failed to translate enzymatic inhibition into meaningful therapeutic outcomes in vivo [1]. This highlights a critical translational gap that Hsd17B13-IN-49 has not yet bridged.

In vivo MASH activity
Class-level
No reported in vivo anti-MASH efficacy for Hsd17B13-IN-49 or earlier analogs.
Limits direct in vivo proof-of-concept use; serves as comparator context.
Compound 32 later showed robust activity in mouse models (post-2025).
In Vivo Efficacy MASH Models Translational Research

Structural Differentiation vs. Advanced Leads

Hsd17B13-IN-49 possesses a unique molecular architecture defined by a molecular formula of C23H13Cl3F3N3O4 and a molecular weight of 558.72 g/mol . This contrasts with the advanced liver-targeted inhibitor Compound 32, which, while its exact molecular weight is not disclosed in the search results, was designed through multiparameter optimization to achieve superior liver microsomal stability and a unique liver-targeting profile [1]. The higher molecular weight and distinct halogenation pattern of Hsd17B13-IN-49 likely contribute to its differential physicochemical and pharmacokinetic properties compared to more optimized candidates. This structural distinction prevents generic substitution and reinforces the need for careful compound selection based on the specific research objective.

Molecular identity
Specification review
MW 558.72 g/mol
C₂₃H₁₃Cl₃F₃N₃O₄
Confirms exact chemical entity for reproducible SAR studies.
Unique halogenation pattern (Cl, CF₃O); >550 Da.
Chemical Structure SAR Analysis Molecular Weight

Liver Microsomal Stability

Published data indicate that the optimized inhibitor Compound 32 demonstrates 'significantly better liver microsomal stability' compared to the reference compound BI-3231 [1]. This improved stability is a critical factor enabling Compound 32's robust in vivo anti-MASH activity, a feature not achieved by BI-3231 or earlier analogs. While specific liver microsomal stability data for Hsd17B13-IN-49 are not publicly available, its structural and potency similarities to earlier compounds (such as those from which Compound 32 was derived) suggest that it may exhibit suboptimal hepatic stability, a common liability that advanced leads like Compound 32 were specifically designed to overcome. This underscores that Hsd17B13-IN-49, like BI-3231, likely lacks the DMPK optimization required for reliable in vivo target engagement in liver disease models.

Microsomal stability
Class-level
Not reported for Hsd17B13-IN-49.
Early analogs likely exhibit suboptimal hepatic stability; supports DMPK comparator use.
Compound 32 showed improved stability over BI-3231 in reported studies.
Metabolic Stability Liver Microsomes DMPK

Hsd17B13-IN-49: Application Scenarios


SAR Benchmarking and Comparator Studies

Procure Hsd17B13-IN-49 (Compound 81) as a defined, moderate-potency reference inhibitor (IC50 ≤ 0.1 μM) to serve as a baseline comparator when evaluating the activity gains of newly synthesized analogs . This is particularly valuable in structure-activity relationship (SAR) campaigns aiming to improve upon early lead matter. By using a well-documented, commercially available compound like Hsd17B13-IN-49 as a control, researchers can accurately quantify the fold-improvement in enzymatic potency and selectivity achieved by optimized candidates such as Compound 32 (IC50 = 2.5 nM) [1]. This ensures reproducibility and provides a consistent benchmark across different research programs.

Biochemical Assay Development

Utilize Hsd17B13-IN-49 in the development and validation of in vitro enzymatic assays for HSD17B13 activity, particularly those employing estradiol as a substrate . Its sub-micromolar potency (≤ 0.1 μM) is sufficient to establish a robust assay window for high-throughput screening (HTS) or for confirming target engagement in purified protein systems. This compound is ideal for these applications because it is a direct, competitive inhibitor of the enzyme's catalytic activity, providing a clear and interpretable signal in biochemical assays without the confounding factors of cellular permeability or metabolism that would be present in cell-based or in vivo models .

In Vivo Negative Control

In animal models of MASH or NAFLD, Hsd17B13-IN-49 can be strategically procured and deployed as a negative control compound. Given that this compound (and others of its class prior to 2025) has not demonstrated validated in vivo anti-MASH efficacy, it serves as an ideal control to demonstrate the therapeutic superiority of newer, optimized, liver-targeted inhibitors like Compound 32, which does show robust in vivo activity [1]. Including Hsd17B13-IN-49 in an in vivo study alongside a test article helps to control for any non-specific effects of compound administration and provides a clear benchmark for the minimal level of efficacy expected from a compound lacking optimized DMPK properties, thereby strengthening the statistical and biological conclusions drawn about the test article's true therapeutic potential [1].

Analytical Reference Standard

Procure Hsd17B13-IN-49 as a certified reference standard (CAS: 2770246-74-5) with a well-defined molecular formula (C23H13Cl3F3N3O4) and molecular weight (558.72 g/mol) for use in analytical chemistry and quality control workflows . This compound can serve as a calibration standard for liquid chromatography-mass spectrometry (LC-MS) methods designed to detect and quantify HSD17B13 inhibitors in biological matrices. Its unique mass and chromatographic properties, dictated by its specific halogenation pattern (including chlorine and trifluoromethoxy groups), provide a distinct and reproducible signal, ensuring accurate quantification and method validation .

Application
Selection Property
Validation Focus
SAR benchmarking and comparator studies
Moderate enzymatic inhibition profile (sub-µM)
Quantify fold-improvement over reference inhibitor in optimization
Biochemical assay development (estradiol substrate)
Direct competitive HSD17B13 inhibition
Establish assay window and confirm target engagement in purified systems
In vivo model-response control
Absence of reported in vivo anti-MASH activity
Comparator endpoint context vs. optimized liver-targeted inhibitors
Analytical reference standard
Distinct mass and halogenation profile
LC-MS calibration and method validation for HSD17B13 inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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